molecular formula C11H10N2O3 B3076038 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione CAS No. 103858-65-7

1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione

Cat. No. B3076038
CAS RN: 103858-65-7
M. Wt: 218.21 g/mol
InChI Key: YGVQNHPIDLCYTP-UHFFFAOYSA-N
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Description

“1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione” is a chemical compound . It is also known as 2,6-dihydroxy-3-methyl-4 (3H)-pyrimidinone . The compound has a molecular weight of 142.11 .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula of the compound is C5H6N2O3 .

Scientific Research Applications

Anticancer Potential

Research has demonstrated the potential of diazinane derivatives, like 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione, in anticancer applications. A study by Pianovich et al. (2017) synthesized various diazinane and aryl moieties with vinylamine linkers, focusing on their structural variations to identify potential anti-glioblastoma agents. The study found that a vinylamine with 1,3-diazinane-2,4,6-trione and 1-anthraquinone moiety was particularly promising, causing significant tumor cell death, suggesting its potential as an anticancer drug candidate (Pianovich et al., 2017).

Spectroscopic Characterization

The compound has also been the subject of spectroscopic studies. Paulraj and Muthu (2013) performed FT-IR and FT-Raman spectroscopy on 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, a related compound, to analyze its molecular structure. They used various computational methods to assign vibrational spectra and analyze the molecule's stability (Paulraj & Muthu, 2013).

Safety and Hazards

The compound “1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione” is classified under the GHS07 hazard class . The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-13-10(15)8(9(14)12-11(13)16)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVQNHPIDLCYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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